(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one
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Overview
Description
(1S,5R)-2-Oxa-4-aza-bicyclo[331]nonan-3-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amino alcohol with a carbonyl compound can lead to the formation of the bicyclic structure through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites and activity of various enzymes.
Medicine
Medically, this compound derivatives have potential therapeutic applications. They can be explored as candidates for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: This compound shares a similar bicyclic structure but lacks the nitrogen atom present in (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one.
(3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-1-oxapentalen-2-one: Another bicyclic compound with structural similarities, used in stereoselective synthesis.
Uniqueness
The presence of both oxygen and nitrogen atoms in (1S,5R)-2-Oxa-4-aza-bicyclo[331]nonan-3-one distinguishes it from other similar compounds
Properties
IUPAC Name |
(1S,5R)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOUMUPKFBCCIN-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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